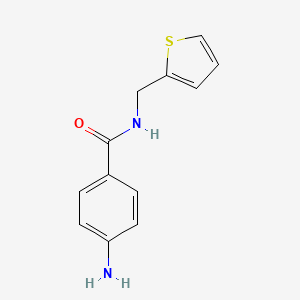

4-amino-N-(thiophen-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

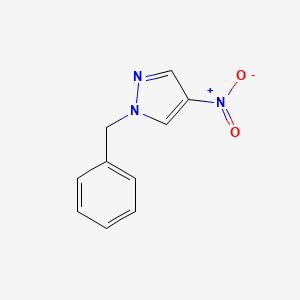

“4-amino-N-(thiophen-2-ylmethyl)benzamide” is a compound with the molecular formula C12H12N2OS . It has a molecular weight of 232.30 g/mol .

Molecular Structure Analysis

The InChI code for “4-amino-N-(thiophen-2-ylmethyl)benzamide” is 1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) . The compound has a topological polar surface area of 83.4 Ų and contains 16 heavy atoms .Physical And Chemical Properties Analysis

“4-amino-N-(thiophen-2-ylmethyl)benzamide” has a molecular weight of 232.30 g/mol, an XLogP3-AA of 1.7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Medicine: Targeted Drug Delivery

4-amino-N-(thiophen-2-ylmethyl)benzamide: has potential applications in the development of targeted drug delivery systems. Its molecular structure allows for the attachment of specific ligands that can direct the compound to desired cellular targets, enhancing the efficacy of therapeutic agents while minimizing side effects .

Biotechnology: Proteomics Research

In the field of proteomics, this compound is used for the identification and quantification of proteins. Its ability to react with certain protein residues makes it a valuable tool for labeling and detecting proteins in complex biological samples .

Materials Science: Organic Semiconductor Synthesis

The thiophene moiety within 4-amino-N-(thiophen-2-ylmethyl)benzamide is of particular interest in the synthesis of organic semiconductors. These materials are crucial for the development of flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Environmental Science: Pollutant Detection

Researchers are exploring the use of 4-amino-N-(thiophen-2-ylmethyl)benzamide in environmental monitoring. Its chemical properties may allow it to bind with specific pollutants, facilitating their detection and quantification in environmental samples .

Analytical Chemistry: Chromatographic Analysis

This compound can serve as a reference material in chromatographic analysis due to its well-defined retention characteristics. It helps in calibrating systems and ensuring the accuracy of analytical methods .

Pharmacology: Enzyme Inhibition Studies

In pharmacological research, 4-amino-N-(thiophen-2-ylmethyl)benzamide is investigated for its inhibitory effects on certain enzymes. This can lead to the development of new drugs for diseases where enzyme regulation plays a significant role .

Industrial Applications: Catalyst Development

The compound’s structure is conducive to catalyzing certain chemical reactions, making it a candidate for industrial catalyst development. This can improve the efficiency and selectivity of chemical processes in manufacturing .

Computational Chemistry: Molecular Modeling

Finally, 4-amino-N-(thiophen-2-ylmethyl)benzamide is used in computational chemistry for molecular modeling studies. Its structure allows researchers to study molecular interactions and predict the behavior of similar compounds in various chemical environments .

Propiedades

IUPAC Name |

4-amino-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRESFVGIWUNALR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360622 |

Source

|

| Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(thiophen-2-ylmethyl)benzamide | |

CAS RN |

436095-49-7 |

Source

|

| Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)